2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Overview

Description

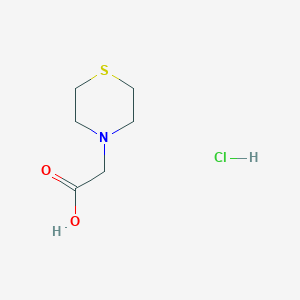

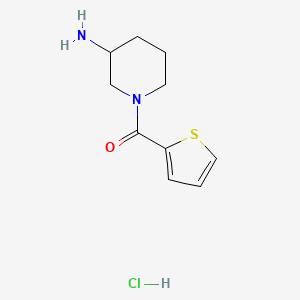

This compound is a biochemical used for proteomics research . It has a molecular formula of C13H19N3O•2HCl and a molecular weight of 306.23 .

Molecular Structure Analysis

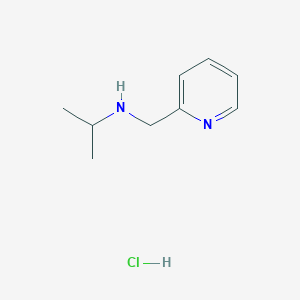

The SMILES notation of the compound is CC©C1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.23 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

DNA Binding and Cellular Applications

The bis-benzimidazole family, including compounds related to 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride, has been extensively studied for their ability to bind to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This binding property is utilized in fluorescent DNA staining, facilitating cellular analysis in plant cell biology for chromosome and nuclear staining, and flow cytometry. These compounds, due to their DNA binding capabilities, also find applications as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and investigations into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Chemical Diversity and Complex Formation

The chemical versatility of benzimidazole derivatives, including analogs of this compound, enables a wide range of applications in various branches of chemistry. These compounds are key in the preparation of organic compounds, their protonated/deprotonated forms, and complex compounds with notable spectroscopic, magnetic, and biological activities. This diversity underlines the potential for further exploration of unknown analogues, contributing to the development of new materials with enhanced properties (Boča, Jameson, & Linert, 2011).

Antitumor Potential

Imidazole derivatives, closely related to the chemical structure of this compound, have shown significant antitumor activity. The exploration of bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole has revealed compounds with promising antitumor properties, some of which have advanced to preclinical testing stages. This research not only aids in the search for new antitumor drugs but also in synthesizing compounds with varied biological properties, highlighting the therapeutic potential of these chemical structures (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Safety and Hazards

properties

IUPAC Name |

2-(5-amino-2-propan-2-ylbenzimidazol-1-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-8(2)12-14-10-7-9(13)3-4-11(10)15(12)5-6-16;;/h3-4,7-8,16H,5-6,13H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZNEXORISORPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1CCO)C=CC(=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B3086117.png)

![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086154.png)

![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)

![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)

amine hydrochloride](/img/structure/B3086172.png)

amine hydrochloride](/img/structure/B3086198.png)